3,4-Difluoro-5-nitrocinnamic acid
CAS No.: 1807334-99-1
Cat. No.: VC2771088
Molecular Formula: C9H5F2NO4
Molecular Weight: 229.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807334-99-1 |
|---|---|
| Molecular Formula | C9H5F2NO4 |
| Molecular Weight | 229.14 g/mol |
| IUPAC Name | 3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)4-7(9(6)11)12(15)16/h1-4H,(H,13,14) |
| Standard InChI Key | DVPJSCMSOZBGOV-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C=CC(=O)O |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C=CC(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
3,4-Difluoro-5-nitrocinnamic acid is characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 4, a nitro group at position 5, and an unsaturated carboxylic acid chain (cinnamic acid moiety). Its systematic name is 3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid, reflecting this structural arrangement . The compound features a trans configuration across the alkene double bond, which is typical of naturally occurring cinnamic acids.
Physical and Chemical Properties
The compound has the molecular formula C9H5F2NO4 with a molecular weight of 229.14 g/mol . Based on computational data, its key properties include:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 229.14 g/mol | Computed by PubChem 2.1 |
| XLogP3-AA | 1.9 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 6 | Computed by Cactvs 3.4.6.11 |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 |
| Exact Mass | 229.01866396 Da | Computed by PubChem 2.1 |
These properties significantly influence the compound's behavior in chemical reactions and its potential interactions with biological systems .
Synthesis Methods
General Synthetic Approaches
The synthesis of 3,4-Difluoro-5-nitrocinnamic acid typically involves multi-step organic reactions. Though specific synthetic routes for this compound aren't detailed in the search results, based on analogous compounds, the synthesis generally involves:
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Selection of appropriately substituted fluorinated benzaldehydes as starting materials
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Condensation reactions with suitable reagents to form the cinnamic acid backbone
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Introduction of functional groups and optimization of reaction conditions
Reaction Considerations
The specific conditions for synthesizing 3,4-Difluoro-5-nitrocinnamic acid require careful control of reaction parameters to ensure high yield and purity. While the exact synthesis isn't detailed, similar compounds suggest:
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Temperature control is critical, with optimal ranges often between 35-45°C
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Selection of appropriate catalysts, potentially palladium-based systems
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Careful pH control during purification steps
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Solvent selection based on the solubility profiles of intermediates and final products
Chemical Reactivity
Reactivity Patterns
The reactivity of 3,4-Difluoro-5-nitrocinnamic acid is largely influenced by its functional groups:
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The carboxylic acid group participates in typical reactions including esterification, amide formation, and reduction
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The alkene portion engages in addition reactions and potential cycloadditions
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The aromatic ring, activated by electron-withdrawing groups, exhibits specific reactivity patterns in substitution reactions
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The nitro group can undergo reduction to an amino group, opening pathways for further transformations
Impact of Substituents
The presence of both fluorine atoms and a nitro group significantly impacts the compound's reactivity:
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These electron-withdrawing groups increase the electrophilicity of the β-carbon in the propenoic acid side chain
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The groups enhance the acidity of the carboxylic acid function
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The modified electron distribution affects the compound's behavior in various chemical transformations
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The specific positioning of these groups creates unique electronic effects that influence reaction pathways
Pharmacological Activities
Antimicrobial Activity
Cinnamic acid derivatives containing fluorine and nitro substituents have demonstrated activity against various bacterial strains. The electron-withdrawing nature of these groups appears to enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The specific substitution pattern in 3,4-Difluoro-5-nitrocinnamic acid may contribute to potential applications in addressing antimicrobial resistance.
Anticancer Properties
Research has indicated that certain cinnamic acid derivatives possess cytotoxic effects on cancer cell lines. The presence of nitro and fluoro groups potentially contributes to mechanisms involving apoptosis induction and cell cycle arrest. The specific electronic properties conferred by these substituents may influence interactions with biological targets relevant to cancer treatment.
Structure-Activity Relationships
Research on cinnamic acid derivatives has demonstrated that biological activity is significantly influenced by their substitution patterns. Studies have shown that:
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Electronic effects of substituents follow a trend: fluoro < trifluoromethyl < nitro
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Compounds with electron-withdrawing substituents like nitro groups have distinct biological activity profiles compared to those with electron-donating groups
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In enzymatic systems such as phenylalanine amino mutase (PAM), cinnamic acids with electron-withdrawing groups predominantly form β-amino acids rather than α-amino acids
Comparative Analysis
Comparison with Related Compounds
To understand the unique properties of 3,4-Difluoro-5-nitrocinnamic acid, comparison with related compounds is valuable:
Electronic Effects
The specific electronic properties of 3,4-Difluoro-5-nitrocinnamic acid significantly impact its behavior in both chemical and biological systems:
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The nitro group exerts stronger electron-withdrawing effects than the fluorine atoms
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The combined effect of these substituents creates a unique electronic profile
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These properties influence reactivity patterns in chemical transformations
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The electronic effects contribute to the compound's potential interactions with biological targets
Applications in Organic Synthesis
Role as a Building Block
3,4-Difluoro-5-nitrocinnamic acid serves as a versatile intermediate in organic synthesis, particularly for:
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Creating more complex molecules with specific substitution patterns
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Developing derivatives with enhanced biological activities
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Synthesizing compounds with applications in pharmaceutical research
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Preparing materials with specific electronic or optical properties
Synthetic Transformations
The compound can undergo various synthetic transformations, including:
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Reduction of the nitro group to create amino derivatives
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Modifications of the carboxylic acid group through esterification or amidation
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Addition reactions across the alkene double bond
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Metal-catalyzed coupling reactions to create more complex structures
Future Research Directions
Areas for Investigation
Several promising directions for future research on 3,4-Difluoro-5-nitrocinnamic acid include:
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Detailed structure-activity relationship studies to optimize biological activities
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Development of more efficient and scalable synthesis methods
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Exploration of its potential in combating resistant microbial strains
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Investigation of its utility in developing novel pharmaceutical compounds
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Studies on its behavior in various catalytic systems and materials applications
Emerging Applications
Based on its structural features and the properties of related compounds, potential emerging applications include:
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Development of fluorinated amino acid derivatives with applications in peptide-based therapeutics
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Creation of novel hybrid molecules combining multiple pharmacophores
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Exploration of its utility in advanced materials with specific electronic properties
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Investigation of applications in agricultural chemistry and crop protection
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